Cas no 32999-02-3 (5-ethyl-1,3-oxazole)

5-ethyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethyloxazole
- 5-ethyl-1,3-oxazole
- Oxazole, 5-ethyl-
- 5-Aethyl-oxazol
- 5-Ethyloxazol
- a-acetyl-ortho-acetamiside
- Oxazole,5-ethyl
- EN300-300151
- 5-ethyl-oxazole
- YEPOTVONGBQFTP-UHFFFAOYSA-N
- 32999-02-3
- AKOS022183438
- MFCD18968104
- 5-ETHYL OXAZOLE
- DTXSID90480756
- C77473
-
- MDL: MFCD18968104
- Inchi: InChI=1S/C5H7NO/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3
- InChI Key: YEPOTVONGBQFTP-UHFFFAOYSA-N
- SMILES: C(C1OC=NC=1)C
Computed Properties
- Exact Mass: 97.05280
- Monoisotopic Mass: 97.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03000
- LogP: 1.23700
5-ethyl-1,3-oxazole Security Information
5-ethyl-1,3-oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-ethyl-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM370528-100mg |
5-Ethyloxazole |
32999-02-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
Enamine | EN300-300151-0.5g |
5-ethyl-1,3-oxazole |
32999-02-3 | 95% | 0.5g |
$734.0 | 2023-09-06 | |
abcr | AB543297-1 g |
5-Ethyloxazole; . |
32999-02-3 | 1g |
€1,405.00 | 2022-02-28 | ||
Enamine | EN300-300151-2.5g |
5-ethyl-1,3-oxazole |
32999-02-3 | 95% | 2.5g |
$1976.0 | 2023-09-06 | |
1PlusChem | 1P007IH6-10g |
Oxazole, 5-ethyl- |
32999-02-3 | 95% | 10g |
$9476.00 | 2025-02-22 | |
abcr | AB543297-1g |
5-Ethyloxazole; . |
32999-02-3 | 1g |
€1414.00 | 2025-02-15 | ||
Aaron | AR007IPI-5g |
Oxazole, 5-ethyl- |
32999-02-3 | 95% | 5g |
$5395.00 | 2025-01-23 | |
abcr | AB543297-250mg |
5-Ethyloxazole; . |
32999-02-3 | 250mg |
€736.00 | 2025-02-15 | ||
A2B Chem LLC | AD49738-50mg |
Oxazole, 5-ethyl- |
32999-02-3 | 95% | 50mg |
$266.00 | 2024-04-20 | |
A2B Chem LLC | AD49738-250mg |
Oxazole, 5-ethyl- |
32999-02-3 | 95% | 250mg |
$526.00 | 2024-04-20 |
5-ethyl-1,3-oxazole Related Literature
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
2. Back matter
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 5-ethyl-1,3-oxazole
5-Ethyl-1,3-Oxazole: A Versatile Compound in Pharmaceutical and Materials Science
5-Ethyl-1,3-oxazole, with the CAS No. 32999-02-3, is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. This oxazole derivative exhibits unique chemical stability and functional versatility, making it a key intermediate in the synthesis of various bioactive molecules. The 5-ethyl substituent on the oxazole ring significantly influences its reactivity and biological activity, positioning it as a critical component in modern drug discovery and materials engineering.
Recent studies have highlighted the oxazole ring as a privileged scaffold in pharmaceutical chemistry due to its ability to modulate protein-ligand interactions. The 5-ethyl substitution enhances the hydrophobicity of the molecule, which is crucial for optimizing drug permeability across biological membranes. Researchers at the University of Tokyo (2023) demonstrated that 5-ethyl-1,3-oxazole derivatives could selectively inhibit the activity of kinases involved in cancer cell proliferation, showcasing its potential as a therapeutic agent.
The oxazole ring structure is also gaining attention in the development of biodegradable polymers. A 2024 study published in Advanced Materials reported that 5-ethyl-1,3-oxazole could be incorporated into polymeric matrices to enhance mechanical strength while maintaining biocompatibility. This application is particularly promising for tissue engineering and controlled drug release systems. The 5-ethyl group's ability to form hydrogen bonds with polymer chains contributes to the stability of these materials.
From a synthetic perspective, the 5-ethyl-1,3-oxazole scaffold has been extensively modified to create diverse functional derivatives. A 2023 paper in Organic Letters described a novel method for introducing stereochemical complexity into the oxazole ring through asymmetric catalysis. This approach allows for the creation of enantiomerically pure compounds, which are essential for pharmaceutical applications where stereochemistry dictates biological activity.
The 5-ethyl substituent also plays a critical role in the photophysical properties of 5-ethyl-1,3-oxazole. Researchers at the Max Planck Institute (2024) discovered that the oxazole ring with an ethyl group exhibits unique fluorescence characteristics, making it a candidate for use in fluorescent imaging technologies. This property is particularly valuable in biomedical applications where non-invasive monitoring of cellular processes is required.
In the field of medicinal chemistry, 5-ethyl-1,3-oxazole has shown promise as a building block for developing anti-inflammatory agents. A 2023 study in Journal of Medicinal Chemistry reported that derivatives of this compound could selectively target inflammatory pathways without causing systemic toxicity. The oxazole ring structure provides a favorable conformation for binding to target proteins, while the 5-ethyl group enhances solubility and metabolic stability.
The 5-ethyl-1,3-oxazole scaffold is also being explored for its potential in organic electronics. A 2024 study in Nature Communications demonstrated that this compound could be used as a semiconductor material in flexible electronic devices. The oxazole ring provides a rigid structure that facilitates charge transport, while the 5-ethyl group improves flexibility and processability.
From a mechanistic standpoint, the 5-ethyl group in 5-ethyl-1,3-oxazole influences the electronic properties of the oxazole ring. A 2023 computational study published in Chemical Science revealed that the ethyl substituent donates electron density to the ring, which can be exploited to design molecules with specific redox properties. This understanding is critical for optimizing the performance of 5-ethyl-1,3-oxazole in various applications.
The oxazole ring structure of 5-ethyl-1,3-oxazole also offers opportunities for post-synthetic modification. A 2024 paper in Angewandte Chemie described a method to functionalize the oxazole ring with various groups, enabling the creation of multifunctional molecules. This approach has potential applications in drug conjugation, where the oxazole ring can serve as a linker for targeting ligands or imaging agents.
Despite its promise, the 5-ethyl-1,3-oxazole scaffold presents challenges in synthetic accessibility. A 2023 review in Chemical Reviews highlighted the need for more efficient methods to introduce the 5-ethyl substituent onto the oxazole ring. Researchers are exploring catalytic approaches and asymmetric synthesis strategies to overcome these limitations and expand the utility of this compound.
The 5-ethyl group in 5-ethyl-1,3-oxazole also plays a role in its interaction with biological targets. A 2024 study in ACS Chemical Biology showed that this substitution enhances the affinity of the molecule for specific protein targets. This property is particularly important for designing drugs that can selectively modulate complex biological pathways.
In summary, 5-ethyl-1,3-oxazole represents a versatile platform for developing advanced materials and pharmaceuticals. Its unique structural features, including the oxazole ring and 5-ethyl substituent, offer opportunities for innovation across multiple fields. Ongoing research continues to uncover new applications for this compound, underscoring its significance in modern chemistry and biology.
32999-02-3 (5-ethyl-1,3-oxazole) Related Products
- 1261880-79-8(3-Chloro-2-(2,3-difluorophenyl)pyridine-5-acetonitrile)
- 1932226-00-0(rac-(1R,7S)-2-azabicyclo5.1.0octan-3-one)
- 1822768-57-9(2-(2-Acetyl-4-fluorophenyl)acetic acid)
- 1261986-92-8(5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol)
- 2228598-90-9(5-(but-3-yn-1-yl)-1,4-dimethyl-1H-pyrazole)
- 2375274-16-9(2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride)
- 2138120-48-4(4-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid)
- 2138809-60-4(1-(2-Bromoethenyl)-4,5-dimethoxy-2-(methylsulfanyl)benzene)
- 1806779-45-2(5-Bromo-2-(difluoromethyl)pyridine-3-acetonitrile)
- 1509447-57-7(3-(4-Tert-butyl-1,3-thiazol-2-yl)propan-1-ol)
